4-(10-Methylundecyl)benzenesulfonic acid

Description

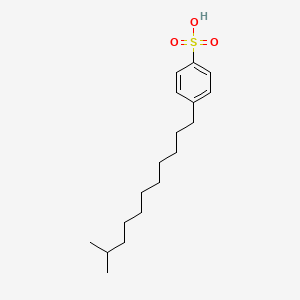

4-(10-Methylundecyl)benzenesulfonic acid (CAS: 68584-28-1, 6986-90-9) is a branched alkylbenzenesulfonic acid with the molecular formula C₁₈H₃₀O₃S and a molecular weight of 326.495 g/mol . It is classified as a C12 branched alkylbenzene sulfonic acid due to its 10-methylundecyl substituent, which confers surfactant properties. The compound is structurally characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring, with a long, branched alkyl chain enhancing its hydrophobic interactions. This structure underpins its applications in detergents, emulsifiers, and industrial surfactants .

Propriétés

Numéro CAS |

68411-32-5 |

|---|---|

Formule moléculaire |

C18H30O3S |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

4-(10-methylundecyl)benzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |

Clé InChI |

NLIZZNXFRGDAMS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

SMILES canonique |

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Friedel–Crafts Alkylation

- Reactants: Benzene and propylene tetramer (a branched C12 olefin).

- Catalyst: Aluminum chloride (AlCl3) or similar Lewis acid catalysts.

- Process: Benzene undergoes Friedel–Crafts alkylation with the propylene tetramer to form 4-(10-methylundecyl)benzene, a branched alkylbenzene intermediate.

- Conditions: Typically conducted under anhydrous conditions with controlled temperature to favor para-substitution and minimize polyalkylation.

Sulfonation

- Reactants: The alkylbenzene intermediate and sulfonating agents such as sulfur trioxide (SO3) or oleum (fuming sulfuric acid).

- Process: The alkylbenzene is sulfonated at the para position relative to the alkyl chain, introducing a sulfonic acid (-SO3H) group.

- Conditions: Sulfonation is often carried out in continuous reactors such as falling film reactors to ensure efficient heat transfer and consistent product quality.

- Post-treatment: The sulfonic acid product may be neutralized with bases like sodium hydroxide if salts are desired.

This two-step sequence yields this compound with a branched alkyl chain, which imparts superior surfactant properties compared to linear analogs.

Industrial Production Methods

- Reactor Design: Continuous sulfonation reactors such as falling film reactors are preferred industrially for their ability to maintain uniform temperature and minimize side reactions.

- Scale: Large-scale production typically involves continuous feed of benzene and propylene tetramer with in-line sulfonation.

- Control Parameters: Temperature, molar ratios, and reaction time are tightly controlled to optimize yield and minimize by-products.

- Purification: The crude sulfonic acid is purified by neutralization, washing, and filtration to remove residual catalysts and unreacted materials.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Industrial Range | Notes |

|---|---|---|

| Alkylation temperature | 50–80 °C | Controlled to favor para-substitution |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for Friedel–Crafts reaction |

| Sulfonation temperature | 80–120 °C | Sulfur trioxide or oleum as sulfonating agent |

| Reaction time (alkylation) | 1–4 hours | Depends on scale and catalyst efficiency |

| Reaction time (sulfonation) | 1–3 hours | Continuous reactors reduce residence time |

| Yield | >90% | High yield with optimized conditions |

Notes on Alternative Methods and Related Compounds

- While methyl benzenesulfonate and simple benzenesulfonic acid derivatives are prepared by esterification or direct sulfonation of benzene, the branched alkyl chain in this compound requires the initial alkylation step.

- Sulfonation is a well-established reaction for aromatic compounds, but the branched alkyl chain improves surfactant properties such as foaming and tolerance to hard water.

- Industrial synthesis avoids harsh conditions that can cause desulfonation or decomposition.

Analyse Des Réactions Chimiques

Types of Reactions

4-(10-Methylundecyl)benzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.

Desulfonation: The sulfonation can be reversed at high temperatures (above 220°C).

Dehydration: Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride.

Common Reagents and Conditions

Sulfonation: Sulfur trioxide or oleum is used for sulfonation.

Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid.

Major Products

Sulfonamides: Formed by reacting with amines.

Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.

Esters: Formed by reacting with alcohols.

Applications De Recherche Scientifique

Surfactant Applications

4-(10-Methylundecyl)benzenesulfonic acid is primarily utilized as a surfactant in various formulations due to its ability to lower surface tension and enhance wetting properties. The following are key areas of application:

- Household Cleaning Products : It is commonly found in detergents and surface cleaners, where it helps to emulsify oils and dirt, facilitating easier cleaning. Concentrations in these products can range from 5% to 25% .

- Industrial Cleaners : In industrial settings, this compound serves as an effective agent for removing grease and contaminants from machinery and equipment.

| Application Type | Typical Concentration | Functionality |

|---|---|---|

| Household Cleaners | 5% - 25% | Emulsification, dirt removal |

| Industrial Cleaners | Up to 25% | Heavy-duty grease removal |

Coatings and Paints

In the coatings industry, this compound is used as a dispersing agent to improve the stability of pigment suspensions. This enhances the color consistency and application properties of paints.

- Pigment Dispersal : It aids in the uniform distribution of pigments, preventing settling and ensuring a consistent finish.

Textile and Leather Finishing

The compound is also employed in textile and leather finishing processes, where it contributes to the softness and water repellency of fabrics.

- Water Repellency : By modifying the surface properties of textiles, it enhances their resistance to water and stains.

Biocidal Products

This compound has been evaluated for use in biocidal products, particularly in formulations designed to inhibit microbial growth on surfaces.

- Microbial Control : Its effectiveness against bacteria makes it suitable for inclusion in disinfectants and sanitizers.

Case Study 1: Household Cleaning Efficacy

A study evaluated the effectiveness of a household cleaner containing 10% this compound against common household stains (grease, ink, and food residues). Results indicated a significant improvement in stain removal compared to formulations without this compound.

Case Study 2: Industrial Application

In an industrial setting, a formulation with this compound was tested for its ability to clean heavy machinery. The cleaner demonstrated a reduction in cleaning time by approximately 30% compared to traditional solvents, showcasing its efficiency as an industrial surfactant.

Health and Safety Considerations

While the applications of this compound are extensive, it is essential to consider health implications:

- Irritation Potential : The compound has been associated with skin and eye irritation; therefore, appropriate safety measures should be implemented during handling .

- Regulatory Status : Evaluations by regulatory bodies have classified it under specific guidelines concerning its use in consumer products, emphasizing the need for risk management strategies .

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, dodecyl-, branched primarily involves its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with nonpolar substances, allowing it to reduce surface tension and emulsify oils and fats . This makes it effective in cleaning and detergent applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of 4-(10-Methylundecyl)benzenesulfonic acid with structurally or functionally related benzenesulfonic acid derivatives:

Key Comparative Insights:

Structural Diversity and Functionality :

- The branched alkyl chain in this compound enhances its surfactant properties compared to simpler derivatives like unsubstituted benzenesulfonic acid .

- Schiff base derivatives (e.g., compound in ) exhibit rigid conjugated systems, making them suitable for optoelectronic applications, unlike the flexible alkyl chain in the target compound.

- Heterocyclic derivatives (e.g., pyrazolone-containing compound ) prioritize synthetic versatility for drug discovery, contrasting with the industrial focus of alkylbenzenesulfonic acids.

Acidity and Reactivity :

- Unsubstituted benzenesulfonic acid has extreme acidity (pKa ~ -6.5) due to the electron-withdrawing -SO₃H group , while alkyl-substituted variants (e.g., the target compound) exhibit moderated acidity due to the electron-donating alkyl chain.

Fluorescence modulation by benzenesulfonic acid (e.g., increasing quantum yield from 16% to 80% in L1 ) highlights its role in photochemistry, unlike the surfactant-focused target compound.

Industrial vs. Specialty Applications :

- Alkylbenzenesulfonic acids dominate detergent formulations due to their cost-effective synthesis and emulsifying power , whereas derivatives like 4-sulfobenzyl alcohol serve specialized roles in biochemistry.

Q & A

Q. How can the molecular structure of 4-(10-Methylundecyl)benzenesulfonic acid be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign signals corresponding to the branched alkyl chain and sulfonic acid group. For example, the methyl group at position 10 of the undecyl chain appears as a triplet in -NMR (~0.8–1.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M-H]) at m/z 340.2 (calculated for ) .

- Elemental Analysis : Verify empirical formula (C: 63.12%, H: 8.77%, S: 9.36%) .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

- Alkylation of Benzene : React 10-methylundecyl bromide with benzene sulfonic acid under Friedel-Crafts conditions (AlCl catalyst, 80°C, 12 hours) to introduce the branched alkyl chain .

- Sulfonation : Post-alkylation sulfonation using chlorosulfonic acid (ClSOH) at 0–5°C to ensure regioselectivity at the para position .

- Purification : Column chromatography (silica gel, methanol/chloroform eluent) removes isomers and unreacted precursors .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Key techniques include:

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing branched isomer formation?

- Methodological Answer :

- Reaction Control : Use a molar ratio of 1:1.2 (benzene sulfonic acid:alkyl bromide) to reduce side reactions. Monitor temperature (<85°C) to prevent over-alkylation .

- Catalyst Screening : Compare AlCl, FeCl, and ionic liquids for selectivity. AlCl yields >85% para-substituted product .

- Isomer Analysis : Employ GC-MS to quantify linear vs. branched isomers. Retention times for branched isomers are typically shorter due to lower polarity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- 2D-NMR : Use - HSQC and HMBC to resolve overlapping signals from the alkyl chain and aromatic protons .

- Deuterated Solvents : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts .

- Reference Standards : Cross-validate with commercially available sodium salts (e.g., CAS 25155-30-0) .

Q. What strategies are effective for preparing and characterizing sodium salts of this compound?

- Methodological Answer :

- Neutralization : React the sulfonic acid with NaOH (1:1 molar ratio) in ethanol/water (50:50) at 60°C for 2 hours .

- Characterization :

- FTIR : Confirm sulfonate group (asymmetric S-O stretch at 1180–1200 cm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) .

Q. How does alkyl chain branching influence surfactant properties in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Measure via surface tension titration. Branched chains (e.g., 10-methylundecyl) exhibit higher CMC (~1.2 mM) compared to linear analogs (~0.8 mM) due to steric hindrance .

- Dynamic Light Scattering (DLS) : Compare micelle sizes (branched: 8–12 nm; linear: 15–20 nm) .

Q. How can computational models predict environmental persistence or toxicity?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradability (half-life >60 days) and bioaccumulation potential (log BCF <3.0) .

- Density Functional Theory (DFT) : Calculate hydrolysis activation energy (~85 kJ/mol) to predict stability in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.